Cyclizine Lactate

Catalog No.
S586563
CAS No.
5897-19-8
M.F
C21H28N2O3
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclizine Lactate

CAS Number

5897-19-8

Product Name

Cyclizine Lactate

IUPAC Name

1-benzhydryl-4-methylpiperazine;2-hydroxypropanoic acid

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C18H22N2.C3H6O3/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-2(4)3(5)6/h2-11,18H,12-15H2,1H3;2,4H,1H3,(H,5,6)

InChI Key

JOROEVAWQLGPFQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Cyclizine lactate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cyclizine lactate is the highly water-soluble lactic acid salt of the piperazine-class H1-receptor antagonist cyclizine [1]. With a molecular weight of 356.46 g/mol, it is primarily procured for its anticholinergic and antiemetic properties in both clinical manufacturing and pharmacological research settings [2]. Unlike the free base, which is practically insoluble in water, the lactate salt is specifically engineered to support high-concentration aqueous environments. This makes it the definitive standard for parenteral drug development, liquid formulation research, and aqueous in vitro assays where organic solvent use must be strictly minimized.

Substituting cyclizine lactate with cyclizine hydrochloride or the free base leads to immediate formulation failures in aqueous systems. Cyclizine hydrochloride has poor water solubility (approximately 1 in 115, or ~8.7 mg/mL, requiring sonication or heating) and the free base is practically insoluble [1]. In contrast, cyclizine lactate readily dissolves at a formulation pH of 3.5, enabling stable aqueous concentrations up to 50 mg/mL [2]. Furthermore, introducing chloride ions—such as diluting the lactate salt in 0.9% NaCl—causes rapid crystallization of the less soluble hydrochloride form [3]. For procurement teams developing injectable therapeutics or conducting solvent-sensitive cell assays, the lactate salt is strictly non-interchangeable with the hydrochloride variant.

Maximum Aqueous Formulation Concentration

Cyclizine lactate is specifically utilized to overcome the solubility limitations of other cyclizine forms. While cyclizine hydrochloride is limited to a solubility of approximately 1 in 115 in water (~8.7 mg/mL) [1], cyclizine lactate supports stable aqueous injection formulations at 50 mg/mL when maintained at a pH of 3.3 to 3.7 [2].

Evidence DimensionFunctional aqueous concentration for injection
Target Compound Data50 mg/mL at pH 3.3-3.7
Comparator Or BaselineCyclizine Hydrochloride (~8.7 mg/mL, 1:115 solubility)
Quantified Difference>5-fold increase in stable aqueous concentration
ConditionsAqueous solution, room temperature formulation

Enables the manufacturing of high-dose, low-volume parenteral (IV/IM) therapeutics without the use of toxic organic co-solvents.

Diluent Compatibility and Chloride-Induced Crystallization

The stability of cyclizine lactate in solution is highly dependent on the absence of chloride ions. When diluted to 3.75–7.5 mg/mL in 5% Dextrose or sterile water, cyclizine lactate remains completely stable in solution for over 24 hours at 23°C [1]. However, dilution in 0.9% Sodium Chloride induces rapid crystallization within 24 hours, likely due to the in situ formation and precipitation of the less soluble cyclizine hydrochloride [1].

Evidence DimensionSolution stability at 23°C (>24 hours)
Target Compound DataStable (no precipitation in 5% Dextrose/Water)
Comparator Or Baseline0.9% NaCl diluent (Rapid crystallization)
Quantified DifferenceComplete loss of solubility in chloride-rich media
Conditions3.75–7.5 mg/mL dilution at 23°C

Dictates strict excipient and buffer selection during procurement and downstream formulation, preventing catastrophic batch precipitation.

In Vitro Pharmacological Efficacy in Aqueous Media

Cyclizine lactate demonstrates potent pharmacological activity in aqueous-compatible biological assays, effectively inhibiting anti-IgE-induced histamine release from isolated human lung fragments with an IC50 of 5.42 µM[1]. Its high water solubility ensures uniform distribution in cell media, avoiding the confounding cytotoxic effects often introduced when dissolving the lipophilic free base in DMSO or ethanol [2].

Evidence DimensionHistamine release inhibition (IC50)
Target Compound Data5.42 µM in aqueous buffer
Comparator Or BaselineLipophilic free base requiring DMSO/Ethanol vehicles
Quantified DifferenceEliminates solvent-induced cytotoxicity artifacts in cell media
ConditionsIsolated human lung fragments, in vitro assay

Provides a highly reliable, water-soluble standard for H1-receptor pharmacological profiling without the interference of organic solvents.

Parenteral Antiemetic Formulation Development

Due to its ability to support 50 mg/mL aqueous concentrations at pH 3.5, cyclizine lactate is the mandatory active pharmaceutical ingredient (API) for intravenous (IV) and intramuscular (IM) drug development [1].

Aqueous Analytical Standards for Quality Control

Serves as the precise reference standard for HPLC/UV validation of commercial cyclizine lactate injections, where chloride-free diluents must be used to prevent column precipitation [2].

Solvent-Free In Vitro Receptor Assays

Ideal for cell-based H1-receptor antagonism studies (such as human lung fragment histamine release assays) where organic solvents like DMSO would compromise cell viability or assay reproducibility [3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

356.20999276 Da

Monoisotopic Mass

356.20999276 Da

Heavy Atom Count

26

UNII

861R00J986

Wikipedia

Cyclizine lactate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

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